

Overview of Lithospermic Acid Synthetic Strategies

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Compound Focus: Lithospermic Acid

CAS No.: 28831-65-4

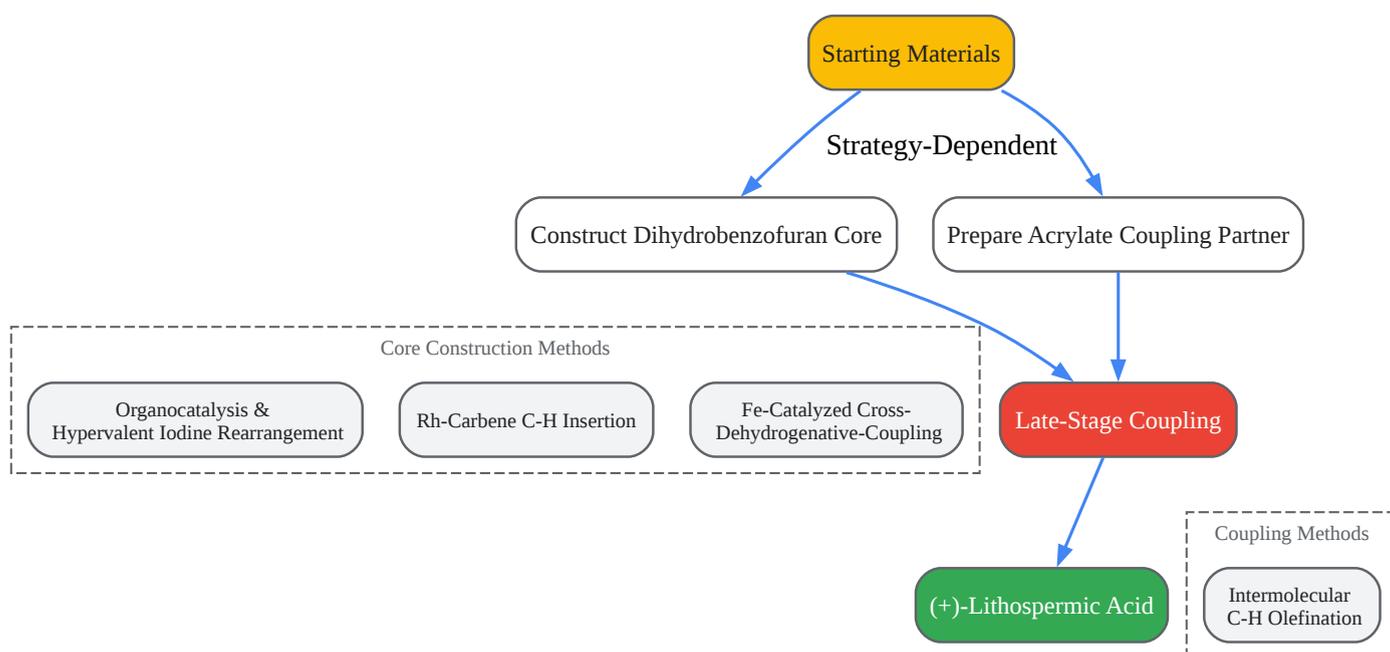
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Key Strategy	Key Steps & Catalytic Methods	Total Steps (to (+)-LA)	Overall Yield	Key Feature / Innovation
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| **Organocatalytic & C-H Olefination** [1] | 1. Quinidine-derived organocatalyst (Oxa-Michael) 2. PIFA-mediated rearrangement 3. **Intermolecular C-H olefination** (Pd/Ac-Ile-OH) | 9 steps | Information missing | Convergent route; amenable to analog synthesis | | **Dual C-H Functionalization** [2] | 1. **Rh-carbene C-H insertion** (Davies' catalyst) 2. **Late-stage intermolecular C-H olefination** (Pd/Ac-Ile-OH) | 12 steps | 11% (from eugenol) | High convergency; two key C-H activation steps | | **Fe-Catalyzed CDC & C-H Olefination** [3] | 1. **Fe-catalyzed Cross-Dehydrogenative-Coupling (CDC)** 2. Pd-catalyzed ester-directed C-H olefination | Information missing | Information missing | Concise route; use of economical Fe-catalyst |

The workflow below illustrates how these strategies are implemented in a multi-step process to construct the complex **lithospermic acid** molecule.



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Synthesis involves constructing dihydrobenzofuran and acrylate fragments, then coupling them

Detailed Experimental Protocols

Here are the specific methodologies for key steps in the synthesis.

Organocatalytic Intramolecular Oxa-Michael Addition [1]

- **Reaction Setup:** Alkylidene β -keto ester **7** is subjected to the reaction with chiral quinidine-derived catalyst **10** (5 mol %) at 23 °C for 48 hours.
- **Work-up & Cyclization:** The resulting product is treated with 2 equivalents of *p*-TsOH and heated at 80 °C for 2 hours to provide chromanone **6** in 97% yield and 91% ee (can be improved to >99% ee by recrystallization).

Hypervalent Iodine-Mediated Rearrangement [1]

- **Reaction Conditions:** Chromanone **6** is reacted with phenyliodine bis(trifluoroacetate) (PIFA) in the presence of anhydrous formic acid and concentrated H₂SO₄ in trimethylorthoformate.
- **Product Formation:** This provides the ring-contracted dihydrobenzofuran **11** as a single product in 61% yield, with full retention of optical purity (99% ee). The electron-withdrawing bromine substituents are crucial for the success of this rearrangement.

Intermolecular C-H Olefination Coupling [1] [2]

- **Catalytic System:** Dihydrobenzofuran carboxylic acid **4** and acrylate **3** are coupled using Pd(OAc)₂ (5 mol %) and the ligand **Ac-Ile-OH** (10 mol %).
- **Reaction Conditions:** The reaction is performed with 2 equivalents of KHCO₃ as a base in *tert*-amyl alcohol at 85 °C under 1 atmosphere of O₂ for 2 hours.
- **Yield:** This late-stage coupling provides the desired product in excellent yield (up to 93%).

Rh-Catalyzed Asymmetric C-H Insertion [2]

- **Cyclization Precursor:** Diazo compound **6** is prepared from a phenylacetic acid derivative equipped with a Fukuyama-style chiral auxiliary.
- **Key Cyclization:** Treatment of **6** with 0.5 mol % of **Davies' catalyst Rh₂(S-DOSP)₄** at room temperature provides the *trans*-dihydrobenzofuran core **10** in 85% yield and with good diastereoselectivity (8:1 d.r.).

Key Considerations for Researchers

- **Anti-HIV Activity as a Driving Force:** The potent inhibition of HIV-1 integrase (IC₅₀ = 1.4 μM) is a major motivation for developing these synthetic routes, enabling the production of analogs for drug optimization [1] [3].
- **Convergence for Analog Synthesis:** The strategy of using a late-stage C-H olefination to couple two complex fragments is particularly valuable. This approach allows for the independent modification of the dihydrobenzofuran core and the acrylate sidechain to create a library of structural analogs for structure-activity relationship (SAR) studies [1] [2].
- **Handling and Stability:** The final deprotection of methylated precursors (e.g., heptamethyl lithospermate) to yield **lithospermic acid** is typically achieved using reagents like **trimethyltin hydroxide** [1] or **TMSI-quinoline** [2], with reported yields around 31-34% for this final step.

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References

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